Cas no 1851602-42-0 (2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile)

2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile
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- インチ: 1S/C9H7BrFNO/c10-9-6(8(13)4-5-12)2-1-3-7(9)11/h1-3,8,13H,4H2
- InChIKey: ADLYQCYFTOZYNQ-UHFFFAOYSA-N
- SMILES: C(C1C=CC=C(C=1Br)F)(O)CC#N
2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1896586-2.5g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 2.5g |
$1230.0 | 2023-09-18 | ||
Enamine | EN300-1896586-10.0g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 10g |
$3376.0 | 2023-06-01 | ||
Enamine | EN300-1896586-0.1g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 0.1g |
$553.0 | 2023-09-18 | ||
Enamine | EN300-1896586-0.25g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 0.25g |
$579.0 | 2023-09-18 | ||
Enamine | EN300-1896586-10g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 10g |
$2701.0 | 2023-09-18 | ||
Enamine | EN300-1896586-1g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 1g |
$628.0 | 2023-09-18 | ||
Enamine | EN300-1896586-1.0g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 1g |
$785.0 | 2023-06-01 | ||
Enamine | EN300-1896586-0.5g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 0.5g |
$603.0 | 2023-09-18 | ||
Enamine | EN300-1896586-0.05g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 0.05g |
$528.0 | 2023-09-18 | ||
Enamine | EN300-1896586-5.0g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 5g |
$2277.0 | 2023-06-01 |
2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrileに関する追加情報
Introduction to 2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile (CAS No. 1851602-42-0)
2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile (CAS No. 1851602-42-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural motifs, including a bromo and fluoro substituent on a benzene ring and a β-hydroxy group attached to a propanenitrile moiety, presents a rich scaffold for the development of novel bioactive molecules. The presence of both electrophilic and nucleophilic centers in its structure makes it a versatile intermediate for synthetic chemists, enabling diverse functionalization strategies that can lead to the discovery of new therapeutic agents.
The significance of 2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile is further underscored by its potential applications in the synthesis of pharmacophores targeting various biological pathways. Recent advancements in drug discovery have highlighted the importance of fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The bromo substituent, on the other hand, serves as a valuable handle for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in constructing complex molecular architectures.
In the context of contemporary pharmaceutical research, 2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting oncogenic pathways. Specifically, its structural features are well-suited for modulating kinases and other enzymes implicated in cancer progression. For instance, studies have demonstrated that derivatives of this compound can exhibit inhibitory activity against tyrosine kinases, which are often overexpressed in tumor cells. The β-hydroxy group provides a site for hydrogen bonding interactions with biological targets, while the nitrile group can engage in coordination with metal ions or act as a leaving group in nucleophilic substitution reactions.
Moreover, the fluorine atom at the 3-position introduces a lipophilic character to the molecule, which can influence its cell membrane permeability and overall bioavailability. This feature is particularly important in drug design, as it can enhance the compound's ability to cross biological barriers and reach its intended target site. The bromo substituent also contributes to the molecule's reactivity, allowing for further functionalization through palladium-catalyzed reactions that are commonly used in medicinal chemistry.
Recent research has also explored the use of 2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile in the development of antimicrobial agents. The structural motifs present in this compound have shown promise in interfering with bacterial cell wall synthesis and other essential metabolic processes. Fluorinated aromatic compounds are known for their broad-spectrum activity against resistant strains of bacteria, making them valuable candidates for novel antibiotics. The combination of bromo and fluoro groups enhances the compound's ability to interact with bacterial enzymes and receptors, leading to potent inhibitory effects.
The synthetic utility of 2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile extends beyond pharmaceutical applications. It has been utilized in materials science and agrochemical research due to its ability to serve as a precursor for more complex molecules with tailored properties. For example, researchers have employed this compound in the synthesis of liquid crystals and organic semiconductors, where its structural rigidity and electronic characteristics contribute to the desired material properties.
In summary, 2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile (CAS No. 1851602-42-0) represents a versatile and highly functionalized building block with significant potential across multiple domains of chemical research. Its unique structural features make it an invaluable intermediate for synthesizing novel bioactive molecules targeting various therapeutic areas. As our understanding of biological systems continues to evolve, compounds like this are poised to play an increasingly critical role in the discovery and development of next-generation drugs.
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